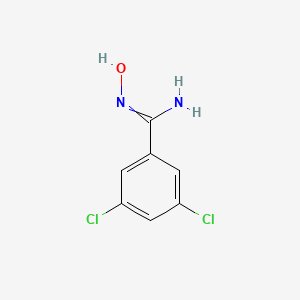

3,5-dichloro-N'-hydroxybenzenecarboximidamide

Description

Contextualization of Amidoxime (B1450833) Chemistry

N'-hydroxybenzenecarboximidamides are a subset of a versatile class of organic compounds known as amidoximes. nih.gov An amidoxime is characterized by the presence of both a hydroxyimino (=N-OH) and an amino (-NH2) group attached to the same carbon atom. nih.govnih.govresearchgate.net This unique functional group arrangement makes them valuable building blocks in synthetic chemistry, particularly for the creation of various heterocyclic compounds. nih.gov

The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873, with the definitive chemical structure being established in 1884. researchgate.net Since then, numerous synthetic methods have been developed. The most prevalent and commonly employed method for preparing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govresearchgate.net Other methods, though less frequently used, include the reaction of hydroxylamine with thioamides or iminoethers, which can sometimes yield better results than starting from nitriles. nih.gov

Amidoximes have garnered significant interest from medicinal chemists and biologists due to their wide spectrum of biological activities. nih.gov They are often considered bioisosteres of carboxylic acids. nih.gov The diverse biological roles reported for amidoxime derivatives include antitubercular, antibacterial, anti-inflammatory, and antineoplastic activities, among others. nih.gov This biological versatility is partly attributed to their ability to act as nitric oxide (NO) donors in vivo, a mechanism that has provided new insights for the design of novel therapeutic agents. nih.govresearchgate.net

Table 1: Common Synthetic Routes to Amidoximes This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | General Outcome | Reference |

|---|---|---|---|

| Nitrile | Hydroxylamine | High yields (up to 98%); most common method. | nih.gov |

| Thioamide | Hydroxylamine | Good yields (60-100%); used when nitrile route is less effective. | nih.gov |

| Amidine Hydrochloride | Hydroxylamine | Yields ranging from 60-100%. | nih.gov |

| Iminoether | Hydroxylamine | Yields ranging from 60-100%. | nih.gov |

Significance of Halogenated Benzenecarboximidamide Scaffolds in Academic Research

The introduction of halogen atoms onto drug candidates or lead compounds is a well-established strategy in medicinal chemistry. nih.gov Halogenation of a benzenecarboximidamide scaffold can significantly alter its physicochemical properties and biological activity. For a long time, halogens were incorporated primarily to leverage their steric bulk, allowing them to occupy specific binding pockets in molecular targets. nih.gov

However, the role of halogens extends beyond simple steric effects. They can modify a molecule's acidity, lipophilicity, and metabolic stability. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute favorably to the stability of a ligand-target complex. nih.gov

The presence of a dichloro-substituted phenyl ring, as seen in 3,5-dichloro-N'-hydroxybenzenecarboximidamide, is a feature found in various molecules investigated for therapeutic applications. For instance, derivatives of N-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine have been synthesized and evaluated as potential antimicrobial and anticancer agents. nih.gov This underscores the academic interest in chlorinated scaffolds for developing new bioactive compounds. The combination of the versatile amidoxime group with a halogenated aromatic ring presents a promising strategy for creating novel chemical entities with potentially enhanced or unique biological profiles.

Table 2: Examples of Halogenated Scaffolds in Research This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Halogen(s) | Area of Research | Reference |

|---|---|---|---|

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives | Chlorine | Antimicrobial, Anticancer | nih.gov |

| [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic acids | Bromine, Chlorine | Antimicrobial | researchgate.net |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | Chlorine | Synthetic Intermediate | prepchem.com |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Chlorine | Synthetic Intermediate | mdpi.com |

Current Research Landscape and Fundamental Open Questions for this compound

This lack of dedicated research presents several fundamental open questions for chemists and pharmacologists:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to obtain high-purity this compound? The standard method would likely involve the reaction of 3,5-dichlorobenzonitrile (B1202942) with hydroxylamine, but the optimal reaction conditions, yield, and full characterization of the product remain to be formally established.

Physicochemical Properties: What are the key physicochemical parameters of this compound, such as its pKa, solubility in various solvents, crystal structure, and electronic properties? Understanding these characteristics is crucial for any potential application.

Structure-Activity Relationship (SAR): How does the 3,5-dichloro substitution pattern influence its potential biological activity compared to the non-halogenated parent compound or other isomers (e.g., 2,4-dichloro or 3,4-dichloro)? The position of the chlorine atoms on the benzene (B151609) ring can dramatically affect target binding and metabolic stability.

Potential Applications: Given the known biological activities of amidoximes and halogenated aromatics, what are the potential therapeutic or material science applications for this specific molecule? Systematic screening against various biological targets (e.g., bacteria, cancer cell lines, enzymes) would be necessary to uncover its potential utility.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZPWIRNTCKHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372587 | |

| Record name | 3,5-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-81-3 | |

| Record name | 3,5-Dichloro-N-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichloro-N'-hydroxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro N Hydroxybenzenecarboximidamide

Classical and Contemporary Synthetic Routes to N'-Hydroxybenzenecarboximidamide Derivatives

The synthesis of N'-hydroxybenzenecarboximidamide derivatives, commonly known as benzamidoximes, is a well-established field in organic chemistry. The primary and most direct method involves the reaction of a substituted benzonitrile (B105546) with hydroxylamine (B1172632). nih.gov The accessibility and reactivity of the starting nitrile are therefore crucial.

Synthesis of Dichlorobenzonitrile Precursors

The precursor for the title compound is 3,5-dichlorobenzonitrile (B1202942). However, the synthesis of various dichlorobenzonitrile isomers provides a broader context for obtaining the necessary starting materials. Common methods include Sandmeyer reactions, cyanation of aryl halides, and the dehydration of benzaldoximes.

Several specific synthetic routes for dichlorobenzonitrile isomers have been documented:

From Dichloro-bromobenzene: 3,5-Dichlorobenzonitrile can be synthesized from 1-bromo-3,5-dichlorobenzene. chemicalbook.com This process involves the formation of a Grignard reagent, which is then reacted with an electrophilic cyanide source. A detailed procedure involves forming an isopropylmagnesium chloride-lithium chloride complex, followed by reaction with the bromo-precursor and subsequent treatment with N,N-dimethylformamide (DMF) and an oxidative workup to yield the nitrile. chemicalbook.com

From Dichlorobenzaldehyde: An alternative route involves the conversion of a dichlorobenzaldehyde to its corresponding aldoxime, followed by dehydration. For instance, 2,4-dichlorobenzaldehyde (B42875) reacts with hydroxylamine hydrochloride to form 2,4-dichlorobenzaldoxime. This intermediate is then heated with a dehydrating agent like acetic anhydride (B1165640) to produce 2,4-dichlorobenzonitrile. google.com This method avoids the use of highly toxic cyanide reagents.

From Dichlorotoluene: Ammoxidation of a methyl group on the benzene (B151609) ring is a common industrial method. For example, 2,6-dichlorobenzonitrile (B3417380) can be produced from 2,6-dichlorotoluene (B125461) through a vapor-phase catalytic ammoxidation process. google.comwikipedia.org

From Nitro-substituted Precursors: Substitution of a nitro group can also be employed. The synthesis of 2,6-dichlorobenzonitrile can be achieved from 1,2-dichloro-3-nitrobenzene, which is first cyanated to 2-chloro-6-nitrobenzonitrile (B146369) and then subjected to de-nitrochlorination with chlorine gas. google.com

Below is a summary of various synthetic methods for dichlorobenzonitrile precursors.

Table 1: Synthetic Routes to Dichlorobenzonitrile Precursors| Target Compound | Starting Material | Key Reagents | Reference(s) |

|---|---|---|---|

| 3,5-Dichlorobenzonitrile | 1-Bromo-3,5-dichlorobenzene | iPrMgCl-LiCl, DMF, I2, NH3 | chemicalbook.com |

| 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzaldehyde | Hydroxylamine hydrochloride, Acetic anhydride | google.com |

| 2,6-Dichlorobenzonitrile | 2,6-Dichlorotoluene | Ammonia, Oxygen (Ammoxidation) | google.comwikipedia.org |

Optimization of the Amidoximation Reaction for 3,5-Dichloro-N'-hydroxybenzenecarboximidamide

The conversion of a nitrile to an amidoxime (B1450833), known as amidoximation, is most frequently achieved by reaction with hydroxylamine. nih.gov The general reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.

Optimization of this reaction for the synthesis of this compound from 3,5-dichlorobenzonitrile would focus on several key parameters:

Hydroxylamine Source: The reaction can be carried out using hydroxylamine hydrochloride in the presence of a base (like sodium carbonate or sodium hydroxide) to liberate free hydroxylamine. nih.gov Alternatively, using an aqueous solution of hydroxylamine can be more efficient and may not require an additional base, often leading to shorter reaction times. nih.gov

Solvent and Temperature: Alcohols are common solvents for this reaction, which typically requires heating for several hours at temperatures ranging from 60–80 °C to proceed to completion. nih.gov

Modern Techniques: To improve efficiency and yield, contemporary methods can be applied. For example, carrying out the reaction under ultrasonic irradiation in a solvent-free system has been shown to produce amidoximes in high yields (70-85%) with significantly reduced reaction times. nih.gov Another advanced method involves reacting imidoylbenzotriazoles (derived from the corresponding nitrile) with hydroxylamine under microwave irradiation, which can produce amidoximes in good yields within minutes. nih.gov

The optimization process would involve screening these conditions to maximize the yield of this compound while minimizing reaction time and the formation of byproducts.

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its structure offers several sites for further chemical modification: the N'-hydroxy group, the amidino nitrogen, and the dichlorobenzene ring.

Modification of the N'-Hydroxy Moiety

The N'-hydroxy (-N-OH) group is a key functional handle for derivatization. Its reactivity is analogous to that of a typical hydroxyl group but is influenced by the adjacent imine.

O-Alkylation and O-Acylation: Standard reactions for hydroxyl groups, such as ether and ester formation, can be applied. O-alkylation with alkyl halides or O-acylation with acyl chlorides or anhydrides would yield O-substituted amidoxime derivatives. These reactions typically require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Oxidation: The C=N-OH moiety can be oxidized. Studies have shown that amidoximes can be oxidized by cytochrome P450 enzymes or by chemical reagents such as 2-iodoxybenzoic acid (IBX), potentially leading to the release of nitric oxide and formation of the corresponding amidine or other oxidation products. nih.gov

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. ub.edu This activation facilitates subsequent nucleophilic substitution reactions at the oxygen atom.

Elaboration at the Amidino Nitrogen

The primary amine (-NH2) of the amidino group is nucleophilic and can undergo various reactions common to primary amines.

N-Acylation and N-Alkylation: The amidino nitrogen can be acylated with acyl chlorides or anhydrides to form N-acyl amidoxime derivatives. Similarly, N-alkylation can be achieved with alkyl halides, although controlling the degree of alkylation can be challenging.

Condensation Reactions: The -NH2 group can react with aldehydes and ketones to form Schiff base-type derivatives.

Synthesis of N-Substituted Amidoximes: An alternative to direct elaboration is the synthesis of N-substituted amidoximes from the outset. This can be achieved by reacting N-substituted amides with a combination of triphenylphosphine (B44618) and iodine, followed by treatment with hydroxylamine hydrochloride. nih.gov This multi-step, one-pot procedure allows for the introduction of various alkyl or aryl substituents at the amidino nitrogen. nih.gov

Regioselective Functionalization of the Dichlorobenzene Ring

The aromatic ring of this compound is another site for modification. The reactivity and regioselectivity of substitution reactions are governed by the existing substituents. The two chlorine atoms are deactivating, ortho-, para-directing groups, while the amidoxime group is also generally deactivating and meta-directing.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the three substituents, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be challenging and require harsh reaction conditions. The incoming electrophile would likely be directed to the C4 or C6 positions (ortho to one chlorine and para to the other), or potentially the C2 position (ortho to both chlorines and meta to the amidoxime group). The steric hindrance at the C2 position would likely disfavor substitution there.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atoms and the amidoxime group makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles could potentially displace one of the chlorine atoms, particularly if the reaction is facilitated by activating groups or specific reaction conditions. For example, the conversion of 3,5-dichlorobenzonitrile to derivatives via substitution reactions has been noted, suggesting this pathway is viable. The synthesis of N-(3,5-dichloro-2-hydroxyphenyl) derivatives from related precursors also indicates that the dichlorinated ring can be further functionalized. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Spectroscopic Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the carbon-hydrogen framework of 3,5-dichloro-N'-hydroxybenzenecarboximidamide.

In the ¹H NMR spectrum, the aromatic protons of the 3,5-dichlorophenyl ring are expected to exhibit characteristic chemical shifts and coupling patterns. Due to the symmetrical substitution, two distinct signals would be anticipated for the aromatic protons. The proton at position 4 (H-4) would appear as a triplet, while the protons at positions 2 and 6 (H-2/H-6) would appear as a doublet. The protons associated with the N'-hydroxy and amidine groups (-NH₂ and -OH) would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the 3,5-dichlorophenyl ring, four distinct signals are expected: one for the carbon attached to the carboximidamide group (C-1), one for the chlorine-substituted carbons (C-3/C-5), one for the carbons adjacent to the chlorine atoms (C-2/C-6), and one for the carbon at the para position (C-4). The carbon of the carboximidamide group (C=N) would typically resonate at a lower field (higher ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 / H-6 | 7.50 - 7.70 | Doublet (d) |

| H-4 | 7.40 - 7.60 | Triplet (t) |

| -NH₂ | Variable (Broad) | Singlet (s) |

| -OH | Variable (Broad) | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N | 150 - 160 |

| C-1 | 135 - 140 |

| C-3 / C-5 | 133 - 136 |

| C-2 / C-6 | 126 - 129 |

| C-4 | 128 - 131 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals and to confirm the structure, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, which is crucial for identifying adjacent protons. For this molecule, COSY would show correlations between the aromatic protons H-2/H-6 and H-4, confirming their positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C-2/H-2, C-6/H-6, and C-4/H-4 pairs.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint. The primary methods are Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. The spectrum of this compound would display characteristic absorption bands for its functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxy) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Imide) | Stretching | 1640 - 1690 |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds (like C=O or O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric stretching of the benzene ring and the C-Cl bonds would be expected to produce strong signals in the Raman spectrum. The C=N stretch would also be observable.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₇H₆Cl₂N₂O), the high-resolution mass spectrum would be used to confirm its elemental composition. The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peaks would be for the species containing two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, in an approximate ratio of 9:6:1.

Electron ionization (EI) mass spectrometry would likely cause the molecular ion to fragment. The fragmentation pattern would provide structural information. Expected fragmentation pathways could include the loss of small neutral molecules such as H₂O, NH₃, or HCl, and the cleavage of the bond between the benzene ring and the carboximidamide group, leading to a prominent peak for the 3,5-dichlorobenzoyl or related fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion (for ³⁵Cl₂) | 204.98 |

| [M+2]⁺ | Molecular Ion (for ³⁵Cl³⁷Cl) | 206.98 |

| [M+4]⁺ | Molecular Ion (for ³⁷Cl₂) | 208.98 |

| [M-OH]⁺ | Loss of hydroxyl radical | 187.98 |

| [C₇H₃Cl₂N]⁺ | Fragment ion | 170.97 |

X-ray Crystallography and Solid-State Structural Elucidation

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. Consequently, a detailed analysis of its crystalline state conformation and supramolecular assembly is not possible at this time.

Conformational Analysis in the Crystalline State

Detailed information regarding the bond lengths, bond angles, and torsion angles that define the three-dimensional structure of this compound in the solid state is currently unavailable. Such an analysis is contingent on the successful crystallization of the compound and subsequent X-ray diffraction studies.

Theoretical and Computational Chemistry Investigations of 3,5 Dichloro N Hydroxybenzenecarboximidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, provide insights into molecular structure, stability, and reactivity.

Geometry Optimization and Electronic Structure Determination (e.g., DFT)

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. nih.govnih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the molecule's ground-state energy and predict its most stable conformation. nih.govnih.gov This process yields key structural parameters.

For 3,5-dichloro-N'-hydroxybenzenecarboximidamide, this would involve calculating the bond lengths (e.g., C-Cl, C-N, N-O), bond angles, and dihedral angles that define the spatial relationship between the dichlorinated benzene (B151609) ring and the carboximidamide functional group. The results of these calculations are typically presented in a data table for clarity.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | - | C1-C2-C3 | - |

| C-Cl1 | - | C2-C1-N | - |

| C-N1 | - | C1-N1-O1 | - |

| N1-O1 | - | H1-O1-N1 | - |

| N2-H | - | C1-N2-H | - |

(Note: This table is for illustrative purposes only, as specific calculated data for this compound is unavailable.)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. irjweb.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com DFT calculations can accurately predict the energies of these orbitals. For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

(Note: This table is for illustrative purposes only, as specific calculated data for this compound is unavailable.)

Charge Distribution and Electrostatic Potential Maps (MESP)

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution around a molecule. wolfram.comresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.govwalisongo.ac.id

The MESP is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas of neutral or intermediate potential. For this compound, an MESP analysis would likely show negative potential around the oxygen and nitrogen atoms of the hydroxycarboximidamide group and the chlorine atoms, with positive potential near the hydrogen atoms.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard and accurate approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. rsc.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be determined. nih.gov These predicted values are then compared to experimental NMR spectra to confirm the structural assignment. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase calculation. osti.gov

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

|---|---|---|

| C1 | - | - |

| C2 | - | - |

| C3 | - | - |

| H1 | - | - |

| H2 | - | - |

(Note: This table is for illustrative purposes only, as specific calculated data for this compound is unavailable.)

Theoretical Vibrational Analysis and Spectral Assignment

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. DFT calculations are used to compute the harmonic vibrational frequencies based on the molecule's optimized geometry. asianpubs.orgnih.gov

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net This analysis allows for the precise assignment of each vibrational mode (e.g., C-H stretching, C=N stretching, C-Cl bending) to a specific peak in the experimental IR and Raman spectra. asianpubs.org For this compound, this would confirm the presence of key functional groups and provide a detailed understanding of its vibrational properties.

Table 4: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | - |

| N-H stretch | - |

| C=N stretch | - |

| C-Cl stretch | - |

| Benzene ring vibration | - |

(Note: This table is for illustrative purposes only, as specific calculated data for this compound is unavailable.)

Acid-Base Chemistry and Tautomeric Equilibria

The acidic and basic properties of this compound, along with the potential for tautomerism, are critical aspects of its chemical behavior. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights into protonation states and isomeric stability that can be challenging to determine experimentally.

The pKa value is a fundamental descriptor of a molecule's acidity in solution. For this compound, the amidoxime (B1450833) functional group (-C(NH₂)=NOH) is the primary site of proton dissociation. Computational methods are frequently employed to predict pKa values, typically by calculating the Gibbs free energy change associated with the deprotonation reaction in a simulated aqueous environment. nih.gov

These calculations often utilize a thermodynamic cycle that involves calculating the gas-phase Gibbs free energy of the acidic and basic forms of the molecule, as well as their respective solvation free energies. nih.gov Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, combined with a suitable basis set and a continuum solvation model like the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM), have proven effective for this purpose. nih.govresearchgate.net

For the parent compound, benzamidoxime (B57231), an experimental pKa value of 12.36 has been reported for the deprotonation of the oxime hydroxyl group. nih.gov The presence of two electron-withdrawing chlorine atoms at the meta-positions of the benzene ring in this compound is expected to significantly influence the acidity of the N-OH proton. These substituents stabilize the resulting conjugate base (anion) through inductive effects, thereby lowering the pKa value and making the compound more acidic than unsubstituted benzamidoxime. While specific experimental or calculated values for this derivative are not widely reported, theoretical models predict a decrease in the pKa value.

Table 1: Predicted pKa Value for the Amidoxime Group This table presents a theoretically estimated pKa value based on the known effects of electron-withdrawing substituents on the acidity of benzamidoxime derivatives.

| Compound | Functional Group | Predicted pKa | Rationale for Prediction |

| This compound | Oxime (-NOH) | ~10.5 - 11.5 | The two electron-withdrawing chloro substituents stabilize the anionic conjugate base, increasing the acidity compared to unsubstituted benzamidoxime (pKa ≈ 12.36). |

Amidoximes can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. For this compound, three primary tautomers can be considered: the amidoxime form, the aminonitrone (or zwitterionic) form, and the iminohydroxylamine form.

Theoretical calculations are essential for determining the relative stabilities of these tautomers. By optimizing the geometry of each isomer and calculating its electronic energy, typically using DFT or higher-level ab initio methods, the equilibrium distribution of the tautomers can be predicted. The solvent environment can play a crucial role in tautomeric equilibrium, and its effects are often included in calculations using continuum solvation models.

For most amidoxime derivatives studied, computational research has shown that the amidoxime tautomer is the most thermodynamically stable form under standard conditions. The zwitterionic aminonitrone form is generally higher in energy, as is the iminohydroxylamine tautomer. This stability is attributed to the delocalization of electrons and the specific arrangement of hydrogen bond donors and acceptors within the molecule.

Table 2: Theoretical Relative Stabilities of Tautomeric Forms This table illustrates the structures of the possible tautomers and their predicted relative stabilities based on general computational studies of amidoxime systems. The amidoxime form is expected to be the most stable.

| Tautomer Name | Structure | Predicted Relative Gibbs Free Energy (kcal/mol) | Expected Population at Equilibrium |

| Amidoxime |  | 0.0 (Reference) | Dominant |

| Aminonitrone |  | > 5.0 | Minor |

| Iminohydroxylamine |  | > 10.0 | Very Minor / Trace |

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanics is ideal for studying electronic properties and reaction energies, molecular dynamics (MD) simulations are the preferred tool for exploring the conformational landscape and dynamic behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a detailed picture of how the molecule moves, flexes, and changes its shape in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations can provide valuable insights into its conformational preferences. The key sources of flexibility in the molecule are the rotation around the single bonds connecting the benzene ring to the carboximidamide group and the internal rotations within the amidoxime moiety itself.

Table 3: Key Dihedral Angles for Conformational Analysis This table outlines the principal dihedral angles in this compound that would be monitored during a molecular dynamics simulation to characterize its conformational flexibility.

| Dihedral Angle | Atoms Defining the Angle | Description of Motion |

| τ1 (Ring-Carbon) | C(Aryl) - C(Aryl) - C(Carbonyl) - N(Amine) | Rotation of the entire amidoxime group relative to the plane of the benzene ring. |

| τ2 (Carbon-Nitrogen) | C(Aryl) - C(Carbonyl) - N(Oxime) - O(Hydroxyl) | Rotation around the C-N single bond, influencing the orientation of the hydroxyl group. |

| τ3 (Nitrogen-Oxygen) | C(Carbonyl) - N(Oxime) - O(Hydroxyl) - H(Hydroxyl) | Rotation of the hydroxyl proton, which is important for hydrogen bonding interactions. |

Structure Activity Relationship Sar Studies Via in Vitro Mechanistic Analysis

Computational Docking and Binding Mode Analysis

Extensive searches of scientific literature and chemical databases did not yield any specific computational docking or binding mode analysis studies for the compound 3,5-dichloro-N'-hydroxybenzenecarboximidamide. Therefore, detailed information regarding its predicted binding poses with protein motifs, key interacting residues, and interaction energies is not available in the public domain.

Prediction of Binding Poses with General Protein Motifs or Enzyme Active Sites

There is no published research detailing the predicted binding poses of this compound within the active sites of enzymes or general protein motifs.

Analysis of Key Interacting Residues and Interaction Energies

Information regarding the key amino acid residues that interact with this compound or the corresponding interaction energies has not been reported in the reviewed scientific literature.

In Vitro Mechanistic Investigations of Biological Interactions

Enzyme Modulation and Mechanistic Characterization in Cell-Free Systems

Cell-free systems, which are preparations of cellular components without intact cells, offer a simplified and controllable environment to study specific molecular interactions. nih.govnih.gov The use of such systems has been pivotal in characterizing the influence of benzenecarboximidamide derivatives on enzyme function.

Kinetics of Enzyme Inhibition or Activation by Benzenecarboximidamide Derivatives

The study of enzyme kinetics is crucial for understanding how a compound affects the rate of an enzymatic reaction. khanacademy.org For benzenecarboximidamide derivatives, kinetic analyses are employed to determine the nature and extent of their modulatory effects. These studies typically involve measuring reaction rates at various substrate and compound concentrations to determine key kinetic parameters.

Table 1: Hypothetical Kinetic Data for Enzyme Inhibition

| Substrate Conc. (µM) | Initial Velocity (µmol/min) (No Inhibitor) | Initial Velocity (µmol/min) (With 3,5-dichloro-N'-hydroxybenzenecarboximidamide) |

|---|---|---|

| 10 | 0.25 | 0.15 |

| 20 | 0.45 | 0.28 |

| 40 | 0.70 | 0.45 |

| 80 | 0.90 | 0.65 |

| 160 | 1.00 | 0.80 |

Note: This data is illustrative and does not represent actual experimental results.

Identification of Binding Sites and Mechanistic Pathways (e.g., competitive, allosteric)

Understanding where and how a compound binds to an enzyme is fundamental to explaining its mechanism of action. Techniques such as X-ray crystallography and site-directed mutagenesis are often used to identify the specific amino acid residues involved in binding. nih.gov The mechanism of inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or allosteric (non-competitive), where it binds to a different site and alters the enzyme's conformation. khanacademy.orgyoutube.com Kinetic data can help distinguish between these mechanisms. nih.govlibretexts.org For instance, competitive inhibition can often be overcome by increasing the substrate concentration, which is not the case for non-competitive inhibition. khanacademy.org

Nucleic Acid Interaction Mechanisms in Model Systems

The interaction of small molecules with DNA and RNA can have significant biological consequences. In vitro model systems are used to investigate how compounds like this compound bind to nucleic acids and the structural changes that result from these interactions.

Studies on DNA/RNA Binding Modes (e.g., Intercalation, Groove Binding)

There are several ways a small molecule can bind to DNA or RNA. Intercalation involves the insertion of a planar molecule between the base pairs of the nucleic acid. nih.govrsc.org Groove binding, on the other hand, involves the fitting of a molecule into the major or minor grooves of the DNA double helix. nih.govbeilstein-journals.org Spectroscopic techniques, such as UV-Visible spectroscopy and fluorescence spectroscopy, are commonly used to study these binding modes. nih.govresearchgate.net For example, a shift in the absorption spectrum or quenching of fluorescence of a known DNA binder in the presence of the test compound can indicate a competitive binding interaction.

Biophysical Characterization of Nucleic Acid-Compound Complexes

Biophysical techniques provide detailed information about the stability and conformation of the complexes formed between a compound and a nucleic acid. nih.gov Methods like circular dichroism (CD) spectroscopy can reveal changes in the secondary structure of DNA or RNA upon compound binding. Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of the binding interaction, such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). frontiersin.org

Table 2: Hypothetical Biophysical Data for DNA Interaction

| Technique | Parameter | Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax Shift (nm) | +5 |

| Fluorescence Spectroscopy | Quenching (%) | 30 |

| Circular Dichroism | Change in Molar Ellipticity | Significant alteration of the B-form DNA spectrum |

| Isothermal Titration Calorimetry | Binding Affinity (Ka) | 1.5 x 105 M-1 |

Note: This data is illustrative and does not represent actual experimental results.

Receptor Interaction and Signaling Pathway Dissection In Vitro

Investigating the interaction of a compound with specific cellular receptors and its subsequent effect on signaling pathways is crucial for understanding its cellular mechanism of action. In vitro assays using purified receptors or cell lysates allow for a detailed dissection of these events. While specific data for this compound is not available, the general approach involves assessing the compound's ability to bind to a receptor and then measuring downstream signaling events. For example, a related dichloro-substituted compound, MGL-3196, has been shown to be a highly selective agonist for the thyroid hormone receptor β (THR-β). nih.gov Such studies often utilize reporter gene assays or measure the activity of downstream kinases to quantify the functional consequences of receptor engagement.

Analysis of Receptor Binding Kinetics and Occupancy in Cell-Based Assays (using non-human cell lines or recombinant systems)

Detailed investigations into the receptor binding kinetics and occupancy of this compound are not extensively documented in publicly available literature. However, the principles of such analyses can be described. The characterization of how a compound interacts with its molecular target is fundamental to understanding its pharmacological effects. Receptor binding kinetics, which include the rates of association (k_on) and dissociation (k_off), determine the duration of the drug-receptor interaction, a concept known as residence time. A longer residence time can often lead to a more sustained biological effect.

Cell-based assays are crucial for determining these parameters in a more physiologically relevant context than simple biochemical assays. Non-human cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, are frequently engineered to express a specific receptor of interest. These recombinant systems provide a controlled environment to study the direct interaction of a compound like this compound with its target receptor without the confounding variables present in more complex biological systems.

Receptor occupancy assays quantify the percentage of receptors that are bound by a compound at a given concentration. This is a critical pharmacodynamic biomarker that helps to establish a relationship between the concentration of a drug and its observed effect. Flow cytometry is a common and powerful technique used for receptor occupancy measurements on the cell surface.

A hypothetical study examining the receptor binding of this compound in a recombinant CHO cell line expressing a target receptor might yield data such as that presented in the interactive table below. This table illustrates how varying concentrations of the compound could affect receptor occupancy.

Interactive Data Table: Hypothetical Receptor Occupancy of this compound in a CHO-Receptor X Cell Line

| Concentration of this compound (nM) | Percent Receptor Occupancy (%) |

| 1 | 15 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

| 500 | 98 |

Characterization of Downstream Signaling Cascades in Isolated Systems

Following receptor binding, a compound can modulate the downstream signaling pathways associated with that receptor. The characterization of these signaling cascades provides insight into the compound's mechanism of action, revealing whether it acts as an agonist, antagonist, or inverse agonist. These studies are often conducted in isolated systems, such as purified cell membranes or reconstituted signaling complexes, to precisely measure the activity of specific enzymes or the production of second messengers.

For instance, if this compound were to bind to a G-protein coupled receptor (GPCR), researchers would investigate its effect on downstream events like the production of cyclic AMP (cAMP), inositol (B14025) phosphates, or the mobilization of intracellular calcium. Assays measuring the activity of key kinases or phosphatases within the signaling pathway are also common.

The following interactive data table provides a hypothetical example of how this compound might modulate the activity of a downstream signaling molecule, Protein Kinase A (PKA), in an isolated cell lysate system.

Interactive Data Table: Hypothetical Effect of this compound on PKA Activity in Cell Lysates

| Concentration of this compound (µM) | PKA Activity (% of Basal) |

| 0.1 | 110 |

| 1 | 150 |

| 10 | 220 |

| 50 | 250 |

| 100 | 255 |

Advanced Research Directions and Future Perspectives for Dichloro N Hydroxybenzenecarboximidamides

Innovations in Synthetic Strategies for Analog Development

The development of novel analogs of 3,5-dichloro-N'-hydroxybenzenecarboximidamide hinges on versatile and efficient synthetic methodologies. Current research emphasizes the creation of diverse molecular libraries to explore structure-activity relationships (SAR) comprehensively.

Key innovative strategies include:

Modular Synthesis Approaches: Methodologies that allow for the easy modification of different parts of the molecule are paramount. For instance, starting from 3,5-dichlorobenzoyl chloride, a common precursor, a wide range of analogs can be generated by reacting it with a variety of substituted hydroxylamines or by modifying the resulting amidoxime (B1450833). Synthetic routes often involve the treatment of a precursor acid with agents like thionyl chloride to form a reactive acyl chloride, which is then coupled with the desired amine or hydroxylamine (B1172632) derivative. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of heterocyclic compounds, including benzimidazole (B57391) derivatives synthesized from substituted o-phenylenediamines. rsc.org Applying microwave irradiation to the synthesis of dichloro-N'-hydroxybenzenecarboximidamide analogs could significantly expedite the generation of compound libraries for screening. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Sonogashira couplings could be employed to introduce diverse substituents onto the benzene (B151609) ring of a suitable precursor, thereby creating novel analogs that would be inaccessible through traditional methods. This allows for the exploration of a much wider chemical space.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, better selectivity, and safer handling of reactive intermediates, making it an attractive platform for the scalable synthesis of targeted analogs.

Recent synthetic efforts in related dichlorinated benzamide (B126) structures have demonstrated the feasibility of producing a variety of derivatives by reacting 2,6-dichlorobenzoyl chloride with different amines in basic ethanolic solutions. ipinnovative.com Similarly, the reaction between nitriles and hydroxylamine to yield amidoximes is an industrially relevant process where optimizing conditions to avoid side-products like amides is crucial. rsc.org The development of robust procedures that ensure the selective formation of the desired amidoxime product is a key area of innovation. rsc.org

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery by accelerating the design-build-test-learn cycle. mdpi.comschrodinger.com For the dichloro-N'-hydroxybenzenecarboximidamide scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and identify novel candidates with optimized properties. nih.govresearchgate.net

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of existing analogs with their biological activity. nih.gov These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

De Novo Drug Design: Deep learning models, particularly generative models and graph neural networks, can design entirely new molecules from scratch. schrodinger.comyoutube.com By providing the model with desired properties (e.g., high potency, low toxicity), it can generate novel dichloro-N'-hydroxybenzenecarboximidamide derivatives that are predicted to meet these criteria. researchgate.netyoutube.com

Virtual High-Throughput Screening (vHTS): AI can screen massive virtual libraries of compounds against a biological target far more rapidly and cost-effectively than experimental screening. intimal.edu.mynih.gov This allows for the efficient identification of potential "hit" molecules based on the dichlorinated amidoxime scaffold.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical to avoid late-stage failures. mdpi.com AI and ML models trained on large datasets of compound properties can provide reliable predictions for novel analogs, guiding the design towards molecules with better pharmacokinetic profiles. nih.gov

| AI/ML Technique | Application in Dichloro-N'-hydroxybenzenecarboximidamide Design | Potential Outcome |

|---|---|---|

| Machine Learning (e.g., Random Forest, SVM) | Develop QSAR models to predict biological activity and ADMET properties. nih.govnih.gov | Prioritization of synthetic targets with high predicted potency and favorable safety profiles. |

| Deep Learning (e.g., Graph Neural Networks) | De novo design of novel analogs and prediction of molecular properties directly from the graph structure of the molecule. youtube.com | Generation of novel, patentable chemical entities with optimized properties. |

| Virtual Screening Models | Screening large virtual libraries to identify compounds likely to bind to a specific biological target. intimal.edu.my | Rapid identification of "hit" compounds for further experimental validation. |

Exploration of Prodrug Concepts for Amidoxime Scaffolds

The amidoxime group (N'-hydroxycarboximidamide) is an ideal functional group for the application of prodrug strategies. nih.gov A prodrug is an inactive or less active compound that is converted into the active drug within the body. cbspd.com This approach can be used to overcome challenges such as poor solubility, low bioavailability, or lack of targeted delivery. patsnap.com For this compound, the N'-hydroxy group is a key handle for chemical modification.

Promising prodrug strategies include:

Esterification: Acylating the N'-hydroxy group to form an ester can mask the polarity of the amidoxime, potentially improving its ability to cross cell membranes. These ester prodrugs can be designed to be hydrolyzed by esterase enzymes present in the blood or specific tissues, releasing the active parent compound. nih.gov

Amino Acid Conjugates: Attaching amino acids to the amidoxime moiety can create prodrugs that are recognized by endogenous amino acid transporters. mdpi.com This strategy can enhance absorption and facilitate targeted delivery to cells that overexpress these transporters. mdpi.com

Bioreductive Activation: Amidoximes are known to be prodrugs of the corresponding amidines, which often exhibit significant biological activity. nih.gov The in vivo reduction of the N'-hydroxy group to the amidine can be a key activation step.

Nitric Oxide (NO) Donors: Certain amidoximes can be oxidized by enzymes like cytochrome P450 (CYP450) to release nitric oxide (NO), a crucial signaling molecule with vasodilating and other physiological effects. nih.gov This opens the possibility of designing dichloro-N'-hydroxybenzenecarboximidamide analogs that act as targeted NO-donating prodrugs. nih.gov

| Prodrug Strategy | Modification Site | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Ester Prodrugs | N'-hydroxy group | Enzymatic hydrolysis by esterases. nih.gov | Improved membrane permeability and oral bioavailability. |

| Amino Acid Conjugates | N'-hydroxy group | Hydrolysis and recognition by amino acid transporters. mdpi.com | Enhanced absorption and targeted delivery. mdpi.com |

| Amidine Prodrugs | N'-hydroxy group | In vivo reduction. nih.gov | Activation to a potentially more potent amidine form. |

| NO-Donating Prodrugs | Amidoxime moiety | Oxidation by CYP450 enzymes. nih.gov | Targeted release of nitric oxide for therapeutic effects. |

Development of Novel Analytical Probes for In Situ Mechanistic Studies

Understanding how this compound and its analogs exert their effects at a molecular level requires sophisticated tools for real-time observation. The development of novel analytical probes derived from the core scaffold is a critical research direction for elucidating mechanisms of action, tracking metabolic pathways, and identifying biological targets.

Future research in this area could focus on:

Fluorescent Probes: By chemically attaching a fluorophore to a non-critical position on the dichloro-N'-hydroxybenzenecarboximidamide structure, researchers can create probes that allow for the visualization of the compound's localization within cells and tissues using fluorescence microscopy.

Isotopically Labeled Analogs: Synthesizing analogs with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) would enable detailed mechanistic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR). These probes can be used to trace the metabolic fate of the compound, identify metabolites, and study the kinetics of its conversion (e.g., from prodrug to active drug).

Photoaffinity Probes: Incorporating a photoreactive group into the molecule would allow for photoaffinity labeling experiments. Upon exposure to UV light, the probe can form a covalent bond with its biological target (e.g., an enzyme or receptor). Subsequent proteomic analysis can then identify the specific protein(s) that the compound interacts with.

Click-Chemistry Handles: Introducing a small, inert functional group like an alkyne or azide (B81097) onto the scaffold would enable "click chemistry." This would allow the compound to be administered in a biological system, followed by the addition of a reporter molecule (e.g., a fluorescent dye or biotin (B1667282) tag) that specifically and efficiently clicks onto the probe, enabling detection and isolation of the compound and its binding partners.

These probes would be instrumental in answering key questions about the compound's mechanism, such as identifying the specific CYP450 enzymes responsible for its oxidation or confirming its reduction to the corresponding amidine in a cellular context. nih.gov

Theoretical Predictions of Novel Chemical Reactivity and Transformations

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding synthetic efforts, and interpreting experimental results. Theoretical studies on this compound can offer deep insights into its intrinsic properties and potential transformations.

Key theoretical approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. mdpi.commdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity towards nucleophiles and electrophiles. Mapping the electrostatic potential can reveal the most likely sites for metabolic attack.

Reaction Pathway Modeling: Computational methods can model the entire energy landscape of a chemical reaction. This allows for the prediction of the most likely mechanisms for transformations, such as the metabolic oxidation or reduction of the amidoxime group. rsc.org For example, theoretical calculations have been used to investigate the mechanism of amidoxime formation from nitriles and hydroxylamine. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of the compound with biological macromolecules, such as enzymes or receptors, over time. This can help predict binding modes, estimate binding affinities, and understand the dynamic behavior of the drug-target complex.

Prediction of Metabolic Fate: Computational models can predict the likelihood of specific metabolic transformations. For instance, models developed to predict the CYP-mediated hydroxylation of carbon atoms in xenobiotics could be adapted to assess the potential metabolic weak spots on the dichloro-N'-hydroxybenzenecarboximidamide scaffold. nih.govnih.gov

| Theoretical Method | Predicted Property/Transformation | Application for Dichloro-N'-hydroxybenzenecarboximidamide |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices (HOMO/LUMO), electrostatic potential. mdpi.com | Identify sites susceptible to metabolic attack or chemical modification. |

| Reaction Pathway Modeling | Transition state energies, reaction mechanisms. rsc.org | Elucidate the mechanism of prodrug activation or metabolic degradation. |

| Molecular Dynamics (MD) | Binding affinity, conformational changes, drug-target interactions. | Predict how analogs will bind to their biological target. |

| Metabolism Prediction Models | Likelihood of specific metabolic reactions (e.g., hydroxylation). nih.gov | Forecast potential metabolites and guide the design of more stable analogs. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.